molecular formula C21H17N3O3 B13917647 N-(3-((4-Hydroxyphenyl)amino)-3-oxo-1-(pyridin-4-yl)prop-1-en-2-yl)benzamide

N-(3-((4-Hydroxyphenyl)amino)-3-oxo-1-(pyridin-4-yl)prop-1-en-2-yl)benzamide

Cat. No.: B13917647
M. Wt: 359.4 g/mol
InChI Key: RWNSARVYMMLJFT-RGEXLXHISA-N
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Preparation Methods

The synthesis of Casein kinase 1delta-IN-10 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically includes:

Industrial production methods for Casein kinase 1delta-IN-10 may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Casein kinase 1delta-IN-10 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Casein kinase 1delta-IN-10 has a wide range of scientific research applications, including:

Mechanism of Action

Casein kinase 1delta-IN-10 exerts its effects by specifically inhibiting the activity of CK1δ. The compound binds to the ATP-binding site of CK1δ, preventing the phosphorylation of its substrates. This inhibition disrupts various signaling pathways, including the Wnt/β-catenin pathway and the circadian rhythm regulation pathway . The molecular targets and pathways involved in the mechanism of action of Casein kinase 1delta-IN-10 include β-catenin, p53, and other key regulatory proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[(Z)-3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H17N3O3/c25-18-8-6-17(7-9-18)23-21(27)19(14-15-10-12-22-13-11-15)24-20(26)16-4-2-1-3-5-16/h1-14,25H,(H,23,27)(H,24,26)/b19-14-

InChI Key

RWNSARVYMMLJFT-RGEXLXHISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=NC=C2)/C(=O)NC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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